N~2~-(4-Hydroxybenzoyl)-L-glutamine
Description
N²-(4-Hydroxybenzoyl)-L-glutamine is an acylated derivative of the amino acid L-glutamine, where a 4-hydroxybenzoyl group is covalently linked to the α-amino group of glutamine. While the exact biological role of this compound remains under investigation, analogous N-acylated glutamine derivatives are known for diverse functions, including antimicrobial activity, prodrug applications, and involvement in metabolic pathways .
Structurally, the compound retains the glutamine backbone (C₅H₁₀N₂O₃) but substitutes the α-amino hydrogen with a 4-hydroxybenzoyl group (C₇H₅O₃), yielding a molecular formula of C₁₂H₁₅N₂O₆ (calculated molecular weight: 295.26 g/mol).
Properties
CAS No. |
66253-09-6 |
|---|---|
Molecular Formula |
C12H14N2O5 |
Molecular Weight |
266.25 g/mol |
IUPAC Name |
(2S)-5-amino-2-[(4-hydroxybenzoyl)amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C12H14N2O5/c13-10(16)6-5-9(12(18)19)14-11(17)7-1-3-8(15)4-2-7/h1-4,9,15H,5-6H2,(H2,13,16)(H,14,17)(H,18,19)/t9-/m0/s1 |
InChI Key |
DUZTTZWZVFIUDQ-VIFPVBQESA-N |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)N[C@@H](CCC(=O)N)C(=O)O)O |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC(CCC(=O)N)C(=O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(4-Hydroxybenzoyl)-L-glutamine typically involves the reaction of 4-hydroxybenzoic acid with L-glutamine. The process can be carried out using various reagents and conditions. One common method involves the use of oxalyl chloride to convert 4-hydroxybenzoic acid into 4-hydroxybenzoyl chloride, which then reacts with L-glutamine to form the desired compound .
Industrial Production Methods
Industrial production of N2-(4-Hydroxybenzoyl)-L-glutamine may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N~2~-(4-Hydroxybenzoyl)-L-glutamine undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinones.
Reduction: The benzoyl group can be reduced to form alcohols.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols .
Scientific Research Applications
N~2~-(4-Hydroxybenzoyl)-L-glutamine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe to study enzyme-substrate interactions.
Medicine: It has potential therapeutic applications due to its bioactive properties.
Industry: It is used in the production of polymers and other materials .
Mechanism of Action
The mechanism of action of N2-(4-Hydroxybenzoyl)-L-glutamine involves its interaction with specific molecular targets. The hydroxybenzoyl group can interact with enzymes and receptors, modulating their activity. The compound may also participate in signaling pathways, influencing cellular processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
N²-(4-Hydroxybenzoyl)-L-glutamine belongs to the broader class of N-acyl-L-glutamine derivatives, which are characterized by modifications at the α-amino group. Below is a detailed comparison with structurally or functionally related compounds:
Structural Analogues
Key Research Findings
- Phenylacetylglutamine has been extensively studied in clinical contexts, with elevated levels associated with chronic kidney disease and cardiovascular pathologies .
- Folate-conjugated glutamine derivatives demonstrate controlled release kinetics in prodrug applications, highlighting the versatility of glutamine as a scaffold for drug design .
- The 4-hydroxybenzoyl moiety, as seen in 1-O-(4-hydroxybenzoyl)-β-D-glucopyranose, may enhance solubility and bioavailability compared to non-polar acyl groups .
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